Imidazo[2,1-f][1,2,4]triazin-4-amine
Overview
Description
Imidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that contains nitrogen atoms in its ring structure.
Mechanism of Action
Target of Action
Imidazo[2,1-f][1,2,4]triazin-4-amine primarily targets the Toll-like receptor 7 (TLR7) in the human body . TLR7 is a part of the innate immune system and plays a crucial role in recognizing single-stranded RNA in endosomes, which are often associated with viral infections .
Mode of Action
This compound acts as an agonist to TLR7 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to TLR7, activating the receptor and initiating a cascade of immune responses .
Biochemical Pathways
Upon activation by this compound, TLR7 triggers a series of biochemical pathways that lead to the production of cytokines and the maturation of dendritic cells . These processes are crucial for the innate immune response and help prime the adaptive immune system to respond to specific antigens .
Pharmacokinetics
Like many other small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
The activation of TLR7 by this compound leads to a robust immune response . This includes the production of cytokines, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis. The maturation of dendritic cells, which are antigen-presenting cells, is also a significant result of this compound’s action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances or drugs, and the individual’s health status .
Biochemical Analysis
Biochemical Properties
Imidazo[2,1-f][1,2,4]triazin-4-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including adenosine deaminase and adenosine 5’-monophosphate deaminase . These interactions are essential for modulating the activity of these enzymes, which are involved in critical biochemical pathways. Additionally, this compound has been identified as a potential inhibitor of polo-like kinase 1, an enzyme that plays a key role in cell cycle regulation .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. Studies have demonstrated its cytotoxic activity against several cancer cell lines, including human promyelocytic leukemia (HL60), human T lymphoblastic leukemia (MOLT-4), and human breast adenocarcinoma (MCF-7) cells . The compound influences cell function by inducing apoptosis, a programmed cell death mechanism, which is crucial for eliminating cancerous cells. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, such as adenosine deaminase, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, this compound has been shown to inhibit polo-like kinase 1, leading to cell cycle arrest and apoptosis in cancer cells . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its cytotoxic activity over extended periods, suggesting its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death in cancer cells . It is essential to determine the threshold doses that maximize therapeutic effects while minimizing toxic or adverse effects. Studies have also highlighted the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes without causing significant harm to healthy tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interactions with adenosine deaminase and adenosine 5’-monophosphate deaminase are particularly noteworthy, as they play a crucial role in nucleotide metabolism . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its therapeutic potential. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Specific transporters and binding proteins may facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[2,1-f][1,2,4]triazin-4-amine typically involves the cyclization of 1,2,4-triazine derivatives with appropriate reagents. One common method includes the reaction of 1,2,4-triazine with chloroacetaldehyde or its dimethyl acetal to form the this compound ring system . The reaction conditions often involve heating and the use of solvents like dioxane and water, with bases such as sodium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound derivatives often involve large-scale synthesis using similar cyclization reactions. These methods are optimized for yield and purity, employing advanced techniques such as microwave irradiation to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
Imidazo[2,1-f][1,2,4]triazin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Imidazo[5,1-f][1,2,4]triazin-2-amines: These compounds are similar in structure but differ in the position of the nitrogen atoms and the functional groups attached.
Imidazo[1,2-a][1,3,5]triazines: These compounds have a different ring fusion pattern and are used in different applications.
Uniqueness
Imidazo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific ring structure and its ability to act as a TLR7 agonist. This makes it particularly valuable in medicinal chemistry for the development of new cancer therapies .
Properties
IUPAC Name |
imidazo[2,1-f][1,2,4]triazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-5-7-1-2-10(5)9-3-8-4/h1-3H,(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNQEWDYUUWWGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289017 | |
Record name | Imidazo[2,1-f][1,2,4]triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-00-9 | |
Record name | Imidazo[2,1-f][1,2,4]triazin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[2,1-f][1,2,4]triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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